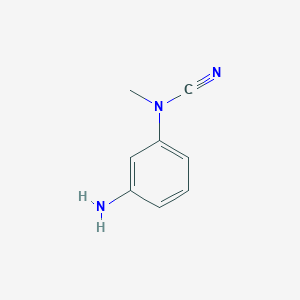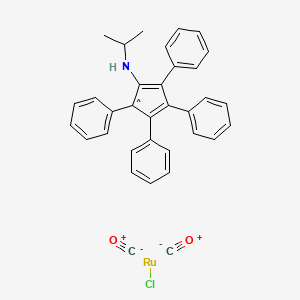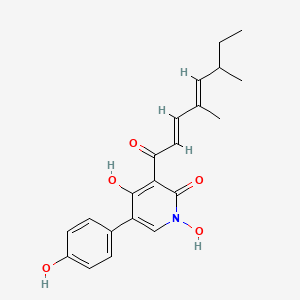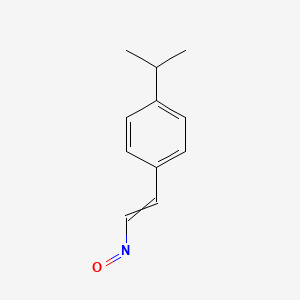
2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C₈H₁₉N₃ and a molecular weight of 157.26 g/mol . It is characterized by the presence of a piperazine ring substituted with two methyl groups at positions 3 and 5, and an ethylamine group attached to the nitrogen atom at position 1. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine typically involves the reaction of 3,5-dimethylpiperazine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control systems for monitoring reaction conditions, and efficient purification techniques to isolate the final product. The compound is typically purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the ethylamine group .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating the function of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery efforts.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine trihydrochloride: A salt form of the compound with similar properties and applications.
3,5-Dimethylpiperazine: A precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
356069-11-9 |
|---|---|
Molekularformel |
C8H19N3 |
Molekulargewicht |
157.26 g/mol |
IUPAC-Name |
2-(3,5-dimethylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C8H19N3/c1-7-5-11(4-3-9)6-8(2)10-7/h7-8,10H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
WBAUWDOMNXFSRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(N1)C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)


![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)

![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)




![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)


